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Compound of Interest

4-Bromo-2-methoxy-6-
Compound Name:
methylbenzoic acid

cat. No.: B1519767

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-methoxy-6-
methylbenzoic acid, a substituted aromatic carboxylic acid with significant potential as a
building block in medicinal chemistry and organic synthesis. We will delve into its chemical
identity, synthesis, spectroscopic characterization, reactivity, and potential applications, with a
focus on providing practical insights for laboratory and drug development settings.

Chemical Identity and Physicochemical Properties

4-Bromo-2-methoxy-6-methylbenzoic acid is a polysubstituted benzene derivative. The
strategic placement of the bromo, methoxy, and methyl groups on the benzoic acid core
imparts specific steric and electronic properties that make it a valuable intermediate in the
synthesis of complex molecules.

Table 1: Chemical Identifiers and Physicochemical Properties
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Identifier Value

CAS Number 877149-08-1[1]

Molecular Formula CoHoBros[1]

Molecular Weight 245.07 g/mol [1]

IUPAC Name 4-Bromo-2-methoxy-6-methylbenzoic acid[1]

SMILES CC1=CC(=CC(=C1C(=0)0)0C)Br[1]

inChi INChl=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-
2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)[1]

Predicted XlogP 2.5[2]

Monoisotopic Mass 243.97351 Da[?]

Note: Some physicochemical properties are predicted values based on computational models.

The chemical structure of 4-Bromo-2-methoxy-6-methylbenzoic acid is presented below:

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-methoxy-6-
methylbenzoic acid is not readily available in the searched literature, a plausible synthetic
route can be devised based on established organic chemistry principles and protocols for

analogous compounds. A potential pathway could involve the following key transformations:
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« Esterification of a substituted benzoic acid: Starting from a suitable precursor like 4-bromo-2-
hydroxy-6-methylbenzoic acid, the carboxylic acid would likely be protected as an ester (e.g.,
methyl ester) to prevent side reactions in subsequent steps. This is a standard procedure in
multi-step organic synthesis.

o Methylation of the hydroxyl group: The phenolic hydroxyl group would then be methylated to
introduce the methoxy group.

o Hydrolysis of the ester: Finally, the ester would be hydrolyzed back to the carboxylic acid to
yield the target compound.

lllustrative Synthetic Workflow

The following diagram illustrates a potential synthetic workflow. Note that this is a proposed
route and would require experimental optimization.
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Proposed Synthesis of 4-Bromo-2-methoxy-6-methylbenzoic Acid

G-Brom0-2-hydroxy-6-methylbenzoic Aci(D

Esterification
(e.g., MeOH, H2S04)
G/Iethyl 4-bromo-2-hydroxy-6-methylbenzoat9
Methylation
(e.g., Mel, K2CO3)

G/Iethyl 4-bromo-2-meth0xy-6-methy|benzoate)

Ester Hydrolysis
(e.g., NaOH, then H3O")

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-2-methoxy-6-methylbenzoic acid.

Purification Considerations
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Purification of the final product would likely involve standard techniques such as
recrystallization or column chromatography. The choice of solvent for recrystallization would
depend on the solubility of the crude product and impurities. A combination of a solvent in
which the compound is soluble at high temperatures and insoluble at low temperatures would
be ideal. For column chromatography, a silica gel stationary phase with a mobile phase of
increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would be a logical starting
point.

Spectroscopic Characterization

Experimental spectroscopic data for 4-Bromo-2-methoxy-6-methylbenzoic acid is not widely
available in the public domain. However, based on the analysis of structurally similar
compounds, we can predict the key features of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methoxy group protons, the methyl group protons, and the acidic proton of the
carboxylic acid. The aromatic protons would likely appear as singlets or narrowly coupled
doublets in the aromatic region (& 7-8 ppm). The methoxy protons would be a sharp singlet
around o 3.8-4.0 ppm, and the methyl protons would also be a singlet, likely in the range of o
2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical
shift (& 10-13 ppm), which would be exchangeable with D20.

e 13C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the
nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the
most downfield signal (around 170 ppm). The aromatic carbons would appear in the region
of 110-160 ppm, with the carbon attached to the bromine being significantly influenced by
the halogen's electronic effect. The methoxy and methyl carbons would appear at upfield
chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

e Abroad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300
cm~L,
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e A strong C=0 stretching band for the carbonyl group of the carboxylic acid, expected around
1700-1725 cm™1,

e C-O stretching bands for the methoxy group and the carboxylic acid.
e C-H stretching bands for the aromatic and methyl groups.
e Aromatic C=C stretching bands in the 1450-1600 cm~1 region.

e A C-Br stretching band, which would appear in the fingerprint region at a lower wavenumber.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]* would be observed, and due to the presence
of bromine, a characteristic M+2 peak of nearly equal intensity would also be present,
corresponding to the two major isotopes of bromine (“°Br and 81Br). Common fragmentation
patterns for benzoic acids include the loss of a hydroxyl radical (*OH) to form an acylium ion,
followed by the loss of carbon monoxide (CO).

Reactivity and Applications in Drug Development

Substituted benzoic acids are versatile intermediates in organic synthesis, and 4-Bromo-2-
methoxy-6-methylbenzoic acid is no exception. Its reactivity is dictated by the interplay of its
functional groups.

Key Reactive Sites

Key Reactive Sites

Bromo Group:
- Cross-coupling reactions
(e.g., Suzuki, Heck)
- Grignard formation
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Caption: Key reactive sites on 4-Bromo-2-methoxy-6-methylbenzoic acid.

o Carboxylic Acid Group: This group can undergo standard transformations such as
esterification, amide bond formation, and reduction to the corresponding alcohol. These
reactions are fundamental in modifying the pharmacokinetic and pharmacodynamic
properties of a lead compound.

e Bromo Group: The bromine atom is a key handle for carbon-carbon and carbon-heteroatom
bond formation through various cross-coupling reactions, such as Suzuki, Heck, and
Sonogashira couplings. This allows for the introduction of diverse substituents and the
construction of complex molecular scaffolds.

e Aromatic Ring: The aromatic ring itself can undergo further electrophilic aromatic
substitution, although the existing substituents will direct the position of new incoming
groups.

Role in Medicinal Chemistry

While specific examples of drugs synthesized from 4-Bromo-2-methoxy-6-methylbenzoic
acid are not prominent in the literature, its structural motifs are found in various biologically
active molecules. As an intermediate, it can be utilized in the synthesis of a wide range of
compounds for screening in drug discovery programs. Its utility lies in its ability to serve as a
scaffold that can be readily diversified. For instance, related bromo- and methoxy-substituted
benzoic acids are used in the synthesis of compounds with potential anti-inflammatory, anti-
cancer, and anti-microbial activities.

This compound is primarily used in organic synthesis as an intermediate for producing more
complex molecules.[3] It is frequently employed in the pharmaceutical industry for developing
active pharmaceutical ingredients (APIs), especially in synthesizing compounds with potential
therapeutic properties.[3]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-6-methylbenzoic acid is not
readily available. However, based on the safety information for structurally similar compounds

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1519767?utm_src=pdf-body-img
https://www.benchchem.com/product/b1519767?utm_src=pdf-body
https://www.benchchem.com/product/b1519767?utm_src=pdf-body
https://www.benchchem.com/product/b1519767?utm_src=pdf-body
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.benchchem.com/product/b1519767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

such as 2-Bromo-6-methoxybenzoic acid and 4-Bromo-2-methylbenzoic acid, the following
precautions should be taken:

» Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory
system. May be harmful if swallowed.

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat. If handling as a powder, a dust mask or respirator may be necessary.

e Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

4-Bromo-2-methoxy-6-methylbenzoic acid is a valuable and versatile building block for
organic synthesis and drug discovery. Its unique substitution pattern provides multiple handles
for chemical modification, allowing for the creation of diverse molecular libraries for biological
screening. While detailed experimental data for this specific compound is somewhat limited in
the public domain, this guide provides a solid foundation for its synthesis, characterization, and
application based on established chemical principles and data from closely related compounds.
As with any chemical, proper safety precautions are paramount when handling this compound
in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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